molecular formula C19H17FN2O B2978493 6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one CAS No. 922887-49-8

6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one

Cat. No. B2978493
CAS RN: 922887-49-8
M. Wt: 308.356
InChI Key: QSNDIWUFLYPUCI-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one, also known as DMFP, is a novel pyridazinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. DMFP is a synthetic compound that has been developed through a series of chemical modifications and has shown promising results in various studies.

Scientific Research Applications

Molecular Docking and Biological Activities

  • Pyridazinone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, with some showing moderate to good binding energies in in silico molecular docking screenings against target proteins, such as GlcN-6-P synthase (Flefel et al., 2018).

Anticancer and Antiangiogenic Agents

  • New pyridazinone derivatives have been identified as potent anticancer, antiangiogenic, and antioxidant agents, with specific compounds showing inhibitory activity close to standard methotrexate and possessing significant potential to inhibit proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Nucleophilic Substitution Reactions

  • Pyridazinone systems can be synthesized through sequential nucleophilic aromatic substitution processes, allowing access to a variety of polyfunctional systems potentially useful in drug discovery (Pattison et al., 2009).

Tautomeric Stability and Methylation Studies

  • Tautomeric stability and temperature variations of pyridazinone derivatives have been explored through exhaustive methylation, providing insights into their transformations in production processes or biological activity within living tissue (Katrusiak & Katrusiak, 2004).

Microwave-Assisted Synthesis

  • Microwave irradiation has been utilized to synthesize pyridazinone derivatives from aryl hydrazones, highlighting an approach to improve product yields and reduce reaction times (Al‐Zaydi & Borik, 2007).

Crystal Structure Analysis

  • The crystal structure of pyridazin-3(2H)-one derivatives has been examined, revealing insights into molecular conformations and potential interactions in the solid state (Daoui et al., 2019).

properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-13-6-7-17(14(2)10-13)18-8-9-19(23)22(21-18)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNDIWUFLYPUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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